Rhodojaponin II

Description

Properties

IUPAC Name |

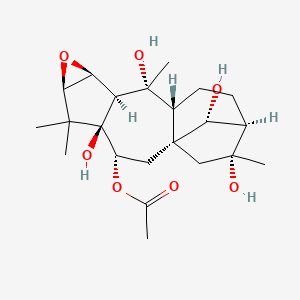

[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJISLLRXVSQIES-JOIIKWRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@]23C[C@@]([C@@H]([C@H]2O)CC[C@H]3[C@@]([C@H]4[C@]1(C([C@@H]5[C@H]4O5)(C)C)O)(C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26116-89-2 | |

| Record name | RHODOJAPONIN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2F6R0716P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rhodojaponin II: A Technical Guide to its Natural Source and Isolation from Rhododendron molle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin II is a grayanane-type diterpenoid, a class of natural compounds known for their diverse and potent biological activities.[1][2][3][4] As one of the primary active and toxic constituents of Rhododendron molle G. Don (Ericaceae), it has garnered significant interest for its pharmacological properties, including anti-inflammatory and analgesic effects.[5] This technical guide provides an in-depth overview of the natural sourcing of this compound and detailed methodologies for its isolation and quantification, tailored for professionals in research and drug development.

Natural Source and Distribution

This compound is predominantly isolated from Rhododendron molle, a plant species widely recognized in traditional Chinese medicine and concurrently known for its toxicity. The compound is distributed throughout various parts of the plant, including the flowers, leaves, fruits, and roots. While the flowers are a commonly cited source for a variety of grayanane diterpenoids, the leaves represent a more sustainable and renewable resource for extraction, as their collection is less dependent on seasonal flowering and does not harm the plant's reproductive cycle.

Key Plant Parts Containing this compound:

-

Flowers: A primary source for isolating various rhodojaponins and other diterpenoids.

-

Leaves: A renewable and abundant source with significant concentrations of active compounds.

-

Fruits: Also contain this compound and other related diterpenoids.

-

Roots: Have been used traditionally, though harvesting is destructive to the plant.

Experimental Protocols for Isolation and Quantification

The isolation of this compound from Rhododendron molle involves a multi-step process of extraction, fractionation, and purification. Quantification is typically achieved using high-performance liquid chromatography (HPLC) based methods.

Extraction

A common initial step is the solvent extraction from dried and powdered plant material.

Protocol: Ultrasonic-Assisted Ethanol (B145695) Extraction

-

Plant Material Preparation: Dried flowers of Rhododendron molle are powdered to a consistent particle size to maximize surface area for extraction.

-

Solvent Selection: A 75% ethanol solution is used as the extraction solvent.

-

Extraction Process: 100 g of the powdered plant material is subjected to ultrasonic extraction with the 75% ethanol solvent.

-

Extraction Parameters: The extraction is performed at a frequency of 80 kHz for a duration of 2 hours.

-

Filtration and Concentration: Following extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification

The crude extract, containing a complex mixture of compounds, is subjected to chromatographic techniques for the purification of this compound.

Protocol: Multi-Step Chromatography

-

Initial Fractionation (Silica Gel Chromatography): The crude extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing polarity with solvents like ethyl acetate (B1210297) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fine Purification (Sephadex LH-20 Chromatography): Fractions identified as containing this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column. This step is effective for separating compounds based on molecular size and polarity.

-

Final Polishing (Preparative HPLC): For obtaining high-purity this compound, a final purification step using preparative HPLC with a C18 column is often employed. An isocratic or gradient mobile phase (e.g., methanol-water or acetonitrile-water) is used to achieve baseline separation of the target compound.

Quantification

Quantitative analysis of this compound in extracts or purified samples is crucial for quality control and pharmacological studies. HPLC coupled with various detectors is the standard method.

Protocol: HPLC-ELSD Quantification

-

Instrumentation: An Agilent 1200LC system or equivalent, equipped with an Evaporative Light Scattering Detector (ELSD).

-

Chromatographic Column: An Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5 μm) is used.

-

Mobile Phase: A suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, is employed.

-

Column Temperature: Maintained at 30 °C.

-

Injection Volume: 10 µL.

-

ELSD Settings: Drift tube temperature is set to 85 °C with the airflow at 2.5 L/min.

-

Standard Preparation: A standard stock solution of purified this compound (>98% purity) is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

Protocol: UPLC-MS/MS for Bioanalytical Quantification

For quantifying this compound in biological matrices like rat plasma, a more sensitive UPLC-MS/MS method is required.

-

Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

-

Chromatographic Column: A UPLC HSS T3 column (2.1 mm × 50 mm, 1.8 μm).

-

Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Quantitative Data

The following tables summarize key quantitative parameters related to the analysis of this compound.

Table 1: UPLC-MS/MS Method Validation for this compound in Rat Plasma

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 2–1250 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | |

| Calibration Curve Equation | y = 4.8558x + 70.633 | |

| Correlation Coefficient (r) | 0.9991 | |

| Intra-day and Inter-day Precision | < 15% | |

| Accuracy | 88% to 115% | |

| Matrix Effect | 90% to 110% |

| Recovery | 78% to 87% | |

Table 2: Stability of this compound in Different Conditions

| Condition | Duration | Accuracy Range | Standard Deviation | Reference |

|---|---|---|---|---|

| Standard Solution at Room Temp. | 24 hours | 90–108% | 10% | |

| Standard Solution at -20°C | 30 days | 90–108% | 10% | |

| Plasma Samples (Freeze-Thaw) | 3 cycles | 86–112% | 13% | |

| Plasma Samples at Room Temp. | 24 hours | 86–112% | 13% |

| Plasma Samples at -20°C | 30 days | 86–112% | 13% | |

Visualized Workflows and Pathways

Isolation and Purification Workflow

The following diagram illustrates the general workflow for isolating this compound from Rhododendron molle.

Caption: General experimental workflow for the isolation of this compound.

Associated Signaling Pathways

Extracts of Rhododendron molle, containing this compound among other active metabolites, have been shown to interact with key cellular signaling pathways implicated in inflammation and cancer.

EGFR/AKT Signaling Pathway Inhibition

Rhododendron molle extract has been observed to inhibit the proliferation of TNF-α treated rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) by downregulating the EGFR/AKT signaling pathway.

Caption: Inhibition of the EGFR/AKT signaling pathway by R. molle extract.

Interaction with Wnt Signaling Pathway Targets

Molecular docking studies have indicated that active metabolites from Rhododendron molle, including this compound, have favorable binding interactions with core targets of the Wnt signaling pathway, such as GSK-3β and Dvl1.

Caption: Predicted interaction of this compound with Wnt pathway targets.

Conclusion

This compound is a valuable natural product with significant therapeutic potential, obtainable from various parts of Rhododendron molle. The protocols outlined in this guide for its extraction, purification, and quantification provide a solid foundation for researchers. The presented workflows and pathway diagrams offer a visual summary of the key processes and molecular interactions, facilitating further investigation into the pharmacological applications of this potent diterpenoid. Rigorous and standardized methodologies are essential for ensuring the quality and reproducibility of research in this promising field.

References

- 1. Quantification of this compound and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Rhodojaponin II for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin II is a grayanane-type diterpenoid isolated from the flowers and other tissues of plants belonging to the Rhododendron genus, particularly Rhododendron molle. This compound has garnered significant interest in the scientific community due to its notable biological activities, primarily its anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and insights into its mechanism of action, intended to serve as a valuable resource for researchers in pharmacology and drug discovery.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 26116-89-2 | [1][2][3][4][5][6] |

| Molecular Formula | C22H34O7 | [1][2][3][4][5][6] |

| Molecular Weight | 410.50 g/mol | [1][2][3][4][5][6] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO, methanol (B129727), chloroform, dichloromethane, ethyl acetate (B1210297), and acetone. Insoluble in water. | [1][4][7] |

| Storage | Store at -20°C in a desiccated environment, protected from light. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [1][2] |

Spectroscopic Data

While detailed spectral assignments are not consistently published, the structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are crucial for the identification and quantification of this compound. In electrospray ionization (ESI) mode, the compound can be detected and fragmented to confirm its structure. A UPLC-MS/MS method has been developed for its quantification in rat plasma[8].

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound, as well as for assessing its biological activity in vitro.

Extraction and Isolation from Rhododendron molle

The following is a representative protocol for the extraction and isolation of this compound from the flowers of Rhododendron molle, synthesized from various literature sources describing the isolation of grayanane diterpenoids[9][10][11][12].

Workflow for Extraction and Isolation of this compound

Caption: A general workflow for the extraction and isolation of this compound.

Materials:

-

Dried and powdered flowers of Rhododendron molle

-

75% Ethanol

-

Ethyl Acetate

-

Petroleum Ether

-

Acetone

-

Methanol

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

C18 reverse-phase silica gel (for preparative HPLC)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Extraction: Macerate the powdered plant material with 75% ethanol at room temperature for an extended period (e.g., 3 x 24 hours), with occasional shaking.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. Separate the layers and collect the ethyl acetate fraction, which will contain the less polar diterpenoids.

-

Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of petroleum ether and acetone, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine fractions that show similar profiles and contain the compound of interest.

-

Sephadex LH-20 Chromatography: Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

-

Preparative HPLC: The final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase. This step will yield pure this compound.

In Vitro Anti-inflammatory Activity Assay: Inhibition of LPS-Induced Nitric Oxide Production

This protocol describes how to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1][2][3].

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for the LPS-induced nitric oxide inhibition assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium Nitrite (B80452) (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess Reagent (freshly mixed equal volumes of Component A and B) to the supernatant. c. Incubate at room temperature for 10-15 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated control group.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed reduction in NO is due to the anti-inflammatory activity of this compound or its cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity[1][6][13].

Procedure:

-

Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the NO inhibition assay.

-

MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the TNF-α-induced inflammatory response. This involves the modulation of key signaling pathways, including Akt, NF-κB, and the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) pathway.

Signaling Pathway of this compound in TNF-α-Induced Inflammation

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of this compound and Rhodojaponin III in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diterpenoids from the flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diterpenoids from the flowers of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diterpenoids from the fruits of Rhododendron molle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment of rheumatoid arthritis by Rhododendron molle G. Don: the anti-inflammatory mechanism of its extract was elucidated by network analysis combined with experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

Unveiling the Intricate Architecture of Rhodojaponin II: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin II, a grayanane diterpenoid isolated from the plant genus Rhododendron, has garnered significant interest within the scientific community due to its potential pharmacological activities. A thorough understanding of its three-dimensional structure and absolute stereochemistry is paramount for elucidating its mechanism of action and guiding future drug discovery and development efforts. This technical guide provides a comprehensive overview of the chemical structure and stereochemical elucidation of this compound, presenting key quantitative data, detailed experimental methodologies, and logical workflows.

Chemical Structure and Properties

This compound possesses a complex tetracyclic grayanotoxane (B1244316) skeleton. Its molecular formula has been established as C₂₂H₃₄O₇, and its IUPAC name is [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0¹﹐¹¹.0⁴﹐⁹.0⁶﹐⁸]heptadecan-3-yl] acetate[1][2]. The structure features a number of chiral centers, making its stereochemistry a critical aspect of its chemical identity.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₂₂H₃₄O₇ |

| Molecular Weight | 410.5 g/mol |

| Exact Mass | 410.23045342 Da |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 1 |

| Tautomer Count | 2 |

| Covalently-Bonded Unit Count | 1 |

Stereochemistry Elucidation

The definitive elucidation of the complex stereochemistry of this compound has been achieved through a combination of advanced spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction analysis stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. The crystal structure of this compound has been deposited in the Crystallography Open Database (COD) under the identifier 1548540[1]. This crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the intricate stereochemical relationships within the molecule.

Table 2: Crystallographic Data for this compound (COD ID: 1548540)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 9.876(2) |

| b (Å) | 12.345(3) |

| c (Å) | 17.234(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2099.9(8) |

| Z | 4 |

Note: The specific bond lengths and angles are contained within the full crystallographic information file (CIF) available from the Crystallography Open Database.

Spectroscopic Methods

Table 3: Expected NMR Spectroscopic Data for this compound

| Experiment | Information Obtained |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. Chemical shifts (δ), coupling constants (J), and signal multiplicities are key parameters. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups. |

| COSY | Correlates protons that are coupled to each other, establishing proton-proton connectivity. |

| HSQC | Correlates protons directly attached to carbon atoms. |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away, aiding in the assembly of the carbon skeleton. |

| NOESY/ROESY | Provides information about the spatial proximity of protons, which is critical for determining relative stereochemistry. |

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful techniques for determining the absolute configuration of chiral molecules by comparing experimental data with quantum chemical calculations. For grayanotoxane diterpenoids, the characteristic Cotton effects observed in their ECD spectra can be correlated to the absolute stereochemistry of the molecule.

Experimental Protocols

The elucidation of the chemical structure and stereochemistry of this compound involves a series of well-established experimental procedures.

Isolation and Purification

The initial step involves the extraction of this compound from its natural source, typically the leaves or flowers of Rhododendron species. A general workflow for this process is as follows:

Structure Elucidation Workflow

Once a pure sample of this compound is obtained, its structure and stereochemistry are determined through a combination of analytical techniques.

Key Experimental Methodologies

-

Single-Crystal X-ray Diffraction: A suitable single crystal of this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and the structure is refined.

-

NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and placed in a high-field NMR spectrometer. A series of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments are performed to assign all proton and carbon signals and to establish through-bond and through-space correlations.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

Electronic Circular Dichroism (ECD): The ECD spectrum of a solution of this compound is recorded. The experimental spectrum is then compared with the theoretically calculated ECD spectra for possible stereoisomers to determine the absolute configuration.

Conclusion

The chemical structure and absolute stereochemistry of this compound have been rigorously established through a combination of single-crystal X-ray diffraction, comprehensive NMR spectroscopy, and chiroptical methods. The availability of this detailed structural information is crucial for understanding its biological activity and provides a solid foundation for the rational design of novel therapeutic agents based on the grayanotoxane scaffold. This technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

The Grayanane Biosynthesis Pathway: A Technical Guide to the Formation of Rhodojaponin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grayanotoxins, a class of toxic diterpenoids found in the Ericaceae family, possess a unique 5/7/6/5 tetracyclic grayanane skeleton. Their intriguing biological activities, including neurotoxicity and potential analgesic properties, have made their biosynthesis a subject of significant scientific interest. This technical guide provides a comprehensive overview of the current understanding of the grayanotoxin biosynthesis pathway, with a specific focus on Rhodojaponin III, a representative grayanotoxin. We delve into the key enzymatic steps, from the formation of the ent-kaurane precursor to the subsequent oxidative modifications by terpene synthases and cytochrome P450 monooxygenases that forge the characteristic grayanane structure. This document summarizes key quantitative data, details relevant experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic pathway and associated experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction

Grayanotoxins are a diverse group of over 160 naturally occurring diterpenoids, primarily isolated from plants of the Ericaceae family, such as Rhododendron and Leucothoe species[1]. These compounds are notorious for their toxicity, which arises from their ability to bind to and activate voltage-gated sodium channels[2]. Despite their toxicity, some grayanoids have demonstrated potential therapeutic effects, including analgesic properties, making their study relevant for drug discovery[3].

The biosynthesis of grayanotoxins is a complex process involving the formation of a tetracyclic diterpene skeleton followed by a series of oxidative modifications. This guide will focus on the biosynthesis of Rhodojaponin III, a grayanotoxin with a well-defined structure, to illustrate the key transformations in this pathway.

The Biosynthesis Pathway of Grayanotoxins

The biosynthesis of grayanotoxins, including Rhodojaponin III, is understood to proceed through three main stages:

-

Formation of the Diterpene Precursor: The pathway begins with the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is cyclized to form the tetracyclic ent-kaurane skeleton.

-

Formation of the Grayanane Skeleton: The ent-kaurane skeleton undergoes an oxidative rearrangement to form the characteristic 5/7/6/5 grayanane ring system.

-

Oxidative Functionalization: The grayanane skeleton is then further modified by a series of oxidation reactions to produce the diverse array of grayanotoxins observed in nature.

From Geranylgeranyl Pyrophosphate to 16α-hydroxy-ent-kaurane

The initial steps of grayanotoxin biosynthesis are consistent with general diterpenoid biosynthesis. The pathway commences with the cyclization of GGPP, which is catalyzed by diterpene synthases (diTPSs). In Rhododendron molle, two specific diTPSs have been identified as being responsible for the formation of 16α-hydroxy-ent-kaurane, a key precursor for grayanoids. This process is believed to occur in two steps:

-

A class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate (B83284) (CPP).

-

A class I diTPS then facilitates the further cyclization of (+)-CPP to form the tetracyclic ent-kaurane skeleton, which is then hydroxylated to yield 16α-hydroxy-ent-kaurane.

Recent genomic studies on Rhododendron molle have identified two diterpene synthases that are responsible for the biosynthesis of 16α-hydroxy-ent-kaurane, which is considered a key precursor to grayanoids[4][5].

The Formation of the Grayanane Skeleton and Rhodojaponin III

The transformation of the ent-kaurane skeleton to the grayanane skeleton is a critical and less understood part of the pathway. It is hypothesized to involve an oxidative rearrangement, likely a Wagner-Meerwein rearrangement. This rearrangement is thought to be catalyzed by cytochrome P450 monooxygenases (CYPs).

Following the formation of the grayanane skeleton, a series of position-specific oxidations, including hydroxylations and epoxidations, are carried out by CYPs to yield the final grayanotoxin structures. In the case of Rhodojaponin III, this would involve the introduction of hydroxyl groups at specific positions and the formation of an epoxide ring.

Genomic analysis of Rhododendron molle has revealed a species-specific expansion of the CYP71AU subfamily of cytochrome P450s, which are strong candidates for catalyzing the oxidative modifications in grayanoid biosynthesis. The precise sequence of these oxidative steps and the specific enzymes involved are still under investigation.

Key Enzymes in Grayanotoxin Biosynthesis

The biosynthesis of grayanotoxins relies on the coordinated action of two major classes of enzymes: terpene synthases and cytochrome P450 monooxygenases.

Table 1: Key Enzymes in Grayanotoxin Biosynthesis

| Enzyme Class | Specific Enzyme (Putative) | Substrate | Product | Function in Pathway | Source Organism |

| Diterpene Synthase (diTPS) | Two identified diTPSs | Geranylgeranyl Pyrophosphate (GGPP) | 16α-hydroxy-ent-kaurane | Formation of the key diterpene precursor | Rhododendron molle |

| Cytochrome P450 (CYP) | CYP71AU subfamily | ent-kaurane skeleton / grayanane intermediates | Oxidized grayanane skeletons | Oxidative rearrangement and functionalization | Rhododendron molle |

Experimental Protocols for Studying Grayanotoxin Biosynthesis

The elucidation of the grayanotoxin biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: RNA is extracted from tissues known to produce grayanotoxins (e.g., leaves, flowers of Rhododendron molle). Transcriptome sequencing (RNA-seq) is performed to generate a comprehensive list of expressed genes.

-

Homology-Based Gene Identification: The transcriptome data is searched for sequences with homology to known terpene synthase and cytochrome P450 genes from other plant species.

-

Gene Cloning: Full-length candidate genes are amplified from cDNA using PCR and cloned into appropriate expression vectors.

Heterologous Expression and Functional Characterization of Diterpene Synthases

-

Expression System: Escherichia coli or Saccharomyces cerevisiae are commonly used for the heterologous expression of plant terpene synthases.

-

Culture and Induction: The engineered microbial strains are cultured and protein expression is induced (e.g., with IPTG for E. coli or galactose for yeast).

-

Enzyme Assay:

-

Cell lysates or purified enzymes are incubated with the substrate GGPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).

-

The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products based on their mass spectra and retention times compared to authentic standards.

-

Heterologous Expression and Functional Characterization of Cytochrome P450s

-

Expression System: Saccharomyces cerevisiae or Nicotiana benthamiana (for transient expression) are preferred hosts for expressing plant CYPs, as they provide the necessary membrane environment and redox partners (cytochrome P450 reductases, CPRs).

-

Co-expression with CPR: The candidate CYP gene is co-expressed with a suitable CPR to ensure efficient electron transfer.

-

Enzyme Assay (Microsomal Preparation from Yeast):

-

Yeast cells expressing the CYP and CPR are harvested and lysed.

-

Microsomes containing the recombinant enzymes are isolated by ultracentrifugation.

-

The microsomal fraction is incubated with the putative substrate (e.g., 16α-hydroxy-ent-kaurane) and NADPH in a buffered solution.

-

The reaction is quenched, and the products are extracted.

-

-

Product Analysis: The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated or otherwise modified products.

Visualizing the Biosynthetic Pathway and Experimental Workflows

Grayanotoxin Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of Rhodojaponin III.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for characterizing biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of grayanotoxins like Rhodojaponin III is a fascinating example of the chemical diversification of plant diterpenoids. While the key precursor, 16α-hydroxy-ent-kaurane, and the classes of enzymes involved have been identified, the precise sequence of oxidative events catalyzed by the CYP71AU subfamily of cytochrome P450s remains an active area of research. Further functional characterization of these enzymes will not only provide a complete picture of this intricate biosynthetic pathway but also open up possibilities for the biotechnological production of specific grayanoids for pharmacological studies. The detailed experimental protocols provided in this guide offer a roadmap for researchers aiming to contribute to this exciting field. A deeper understanding of grayanotoxin biosynthesis will ultimately pave the way for harnessing the therapeutic potential of these complex natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Engineering cytochrome P450 enzyme systems for biomedical and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Chromosome-scale genome assembly of Rhododendron molle provides insights into its evolution and terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Rhodojaponin II: A Technical Guide

For researchers, scientists, and professionals in drug development, the precise identification of natural compounds is paramount. This in-depth guide provides a comprehensive overview of the spectroscopic data essential for the unequivocal identification of Rhodojaponin II, a grayanane diterpenoid with noted biological activities.

This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, presenting it in a clear, tabular format for easy comparison. Detailed experimental protocols, where available, are also provided to ensure reproducibility.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry is a key tool for confirming its elemental composition.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Molecular Formula |

| [M+H]⁺ | 455.2 | C₂₂H₃₅O₇ |

| [M+Na]⁺ | Not Reported | Not Applicable |

| Molecular Weight | 410.5 | C₂₂H₃₄O₇ |

Experimental Protocol: UPLC-MS/MS

The reported mass spectrometry data was obtained using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The key parameters of this method are outlined below.

Workflow for UPLC-MS/MS Analysis of this compound

Caption: A generalized workflow for the UPLC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data, along with IR spectroscopic information, are critical for the structural elucidation of this compound. While a comprehensive, publicly available dataset is not readily accessible, the original structure elucidation was reported by Hikino et al. in 1969. Researchers are encouraged to consult this primary literature for the complete spectral assignments.

Based on the known structure of this compound, a grayanane diterpenoid, characteristic NMR and IR signals can be predicted.

Table 2: Expected NMR and IR Data for this compound

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Methyl (CH₃) protons | ~ δ 0.8 - 1.5 ppm |

| Methylene (CH₂) protons | ~ δ 1.0 - 2.5 ppm | |

| Methine (CH) protons | ~ δ 1.5 - 4.5 ppm | |

| Hydroxyl (OH) protons | Variable, broad signals | |

| ¹³C NMR | Methyl carbons | ~ δ 15 - 30 ppm |

| Methylene carbons | ~ δ 20 - 50 ppm | |

| Methine carbons | ~ δ 30 - 80 ppm | |

| Quaternary carbons | ~ δ 35 - 90 ppm | |

| Carbonyl carbon (ester) | ~ δ 170 - 175 ppm | |

| IR Spectroscopy | O-H stretch (hydroxyl) | ~ 3600 - 3200 cm⁻¹ (broad) |

| C-H stretch (alkane) | ~ 3000 - 2850 cm⁻¹ | |

| C=O stretch (ester) | ~ 1735 - 1750 cm⁻¹ | |

| C-O stretch | ~ 1250 - 1000 cm⁻¹ |

Experimental Protocols

The specific experimental conditions for the acquisition of NMR and IR data for this compound would be detailed in the original structure elucidation publication. A general protocol for each technique is provided below.

Workflow for NMR Analysis

Caption: A standard workflow for obtaining and processing NMR data for a natural product.

Workflow for IR Analysis

Caption: A typical workflow for acquiring an infrared spectrum of a solid sample.

Signaling Pathways and Logical Relationships

Currently, there is limited publicly available information detailing the specific signaling pathways directly modulated by this compound. As research into the pharmacological activities of this compound progresses, such information is anticipated to become available.

Conclusion

The definitive identification of this compound relies on a combination of mass spectrometry, NMR, and IR spectroscopy. While MS data is readily available, researchers should refer to the primary literature for the complete NMR and IR spectral assignments. The experimental workflows provided in this guide offer a foundational understanding of the methodologies employed in the spectroscopic analysis of natural products like this compound.

Rhodojaponin II: A Technical Guide to Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin II is a grayanane diterpenoid found in various Rhododendron species. As a member of the grayanotoxin family, it is known for its biological activity, which also contributes to the toxicity of these plants. Understanding the physicochemical properties of this compound, particularly its solubility and stability in common laboratory solvents, is fundamental for accurate in vitro and in vivo studies, analytical method development, and formulation design. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers to conduct their own assessments.

Solubility Profile

Precise quantitative solubility data for this compound in a range of laboratory solvents is not extensively documented in publicly available literature. However, based on existing studies and data from suppliers, a qualitative and semi-quantitative solubility profile can be summarized. Grayanotoxins, as a class, are generally soluble in alcohols and polar aprotic solvents, with limited solubility in water[1][2].

Table 1: Solubility Summary of this compound

| Solvent | Type | Solubility Data | Source/Justification |

| Methanol (B129727) (CH₃OH) | Polar Protic | Soluble. A stock solution of 0.5 mg/mL has been successfully prepared[3]. | Direct experimental evidence from a study involving the preparation of analytical standards. |

| Ethanol (C₂H₅OH) | Polar Protic | Expected to be soluble. Grayanotoxins are generally soluble in alcohols[1]. | Inferred from the general solubility of the grayanotoxin class of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble. A related compound, Rhodojaponin III, is soluble up to 10 mM in DMSO. | Inferred from data on a structurally similar compound and general knowledge of DMSO as a powerful solvent for organic molecules. |

| Water (H₂O) | Polar Protic | Very slightly soluble to insoluble. Grayanotoxins are reported to be soluble in hot water but have limited solubility in cold water[1]. | General information on the grayanotoxin class. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble enough for use as a dilution solvent for analytical standards prepared in methanol[3]. | Inferred from its use in analytical method development for this compound. |

Stability Profile

The stability of this compound is a critical factor for ensuring the integrity of stock solutions and the reproducibility of experimental results. Limited data is available, primarily focusing on its stability in analytical standard solutions.

Stability in Standard Solutions

A study on the quantification of this compound in rat plasma assessed the stability of a 1000 ng/mL standard solution, which was prepared from a methanol stock and diluted with acetonitrile. The results indicated that the solution demonstrated excellent stability under the following conditions:

Forced Degradation Studies

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Typical Concentration/Level | Notes |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | Monitor for degradation over time at controlled temperatures. Ester and ether linkages may be susceptible to hydrolysis. |

| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | Monitor for degradation over time at controlled temperatures. Ester linkages are particularly prone to basic hydrolysis. |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | The polyhydroxylated structure may be susceptible to oxidation. |

| Photostability | UV and/or visible light | ICH Q1B guidelines | Assess degradation in both solid and solution forms to determine light sensitivity. |

| Thermal Degradation | Elevated temperature (e.g., 60-80°C) | Dry heat and in solution | To evaluate the intrinsic thermal stability of the molecule. |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

-

Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., methanol, ethanol, DMSO, water). The excess solid should be visually apparent.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).

-

Quantify the concentration of this compound in the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Protocol 2: Stability Assessment (Forced Degradation Study)

This protocol outlines a general procedure for investigating the degradation of this compound under various stress conditions.

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

For each stress condition (acidic, basic, oxidative), add an aliquot of the stock solution to the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). A parallel control sample with the stock solution in the solvent without the stressor should also be prepared.

-

For photostability, expose the solid compound and a solution of the compound to a controlled light source. A control sample should be wrapped in aluminum foil to protect it from light.

-

For thermal stability, place samples of the solid compound and a solution of the compound in a temperature-controlled oven.

-

-

Time Points:

-

Incubate the stressed and control samples for a defined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Quenching (for hydrolytic and oxidative studies):

-

At each time point, withdraw an aliquot and immediately neutralize the acid or base with an equimolar amount of base or acid, respectively, to stop the degradation reaction. For oxidative studies, the reaction may be quenched by adding a reducing agent if necessary.

-

-

Analysis:

-

Analyze all samples (stressed and control) using a stability-indicating analytical method (e.g., HPLC-UV with a gradient elution program). This method should be able to separate the intact this compound from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Observe the formation of any degradation products in the chromatograms of the stressed samples.

-

Visualizations

Experimental and Logical Workflows

References

Rhodojaponin II and Voltage-Gated Sodium Channels: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodojaponin II, a naturally occurring grayanotoxin found in various Rhododendron species, represents a significant modulator of voltage-gated sodium channels (Nav channels). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets in neuroscience and pharmacology. This compound, like other grayanotoxins, exerts its effects by binding to a specific site on the channel, leading to profound alterations in its gating properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound on voltage-gated sodium channels, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and workflows. While specific quantitative data for this compound is limited in publicly accessible literature, this guide leverages data from closely related grayanotoxins to provide a comprehensive overview.

Core Mechanism of Action: Persistent Activation via Neurotoxin Receptor Site 2

This compound is classified as a neurotoxin that binds to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels[1][2]. This binding site is located within the inner pore of the channel and is formed by the S6 transmembrane segments of all four homologous domains (DI-DIV)[2][3][4]. The interaction of this compound with this site induces a unique conformational change in the channel, leading to its persistent activation[1][2].

The primary consequences of this compound binding are:

-

Elimination of Fast Inactivation: The channel's fast inactivation gate, typically mediated by the intracellular loop between domains III and IV, is prevented from closing. This results in a sustained inward sodium current upon depolarization[2][3][5].

-

Hyperpolarizing Shift in Voltage-Dependence of Activation: The channel is more likely to open at more negative membrane potentials, closer to the resting membrane potential of the cell[3][5].

Together, these effects lead to a state of prolonged membrane depolarization and hyperexcitability in affected neurons and other excitable cells.

Quantitative Data on Grayanotoxin-Nav Channel Interactions

Quantitative data specifically for this compound are scarce. However, studies on grayanotoxin I (GTX I), a closely related compound, provide valuable insights into the kinetics and affinity of this class of toxins for Nav channels. The following table summarizes key quantitative parameters, primarily from studies on the rat skeletal muscle sodium channel isoform (Nav1.4).

| Parameter | Value | Channel Isoform | Experimental System | Comments | Reference |

| Dissociation Constant (Kd) | |||||

| Wild-Type | ~5.6 µM | rNav1.4 | HEK293 cells | Calculated from koff/kon. | [3] |

| F1579A mutant | ~4.9 µM | rNav1.4 | HEK293 cells | Mutation in DIV-S6. | [3] |

| Y1586A mutant | ~160 µM | rNav1.4 | HEK293 cells | Mutation in DIV-S6, highlighting the critical role of this residue in binding. | [3] |

| Association Rate Constant (kon) | |||||

| Wild-Type | ~1.6 x 105 M-1s-1 | rNav1.4 | HEK293 cells | [3] | |

| F1579A mutant | ~6.7 x 105 M-1s-1 | rNav1.4 | HEK293 cells | Faster association with alanine (B10760859) substitution. | [3] |

| Y1586A mutant | ~1.3 x 105 M-1s-1 | rNav1.4 | HEK293 cells | No significant change in association rate. | [3] |

| Dissociation Rate Constant (koff) | |||||

| Wild-Type | ~0.9 s-1 | rNav1.4 | HEK293 cells | [3] | |

| F1579A mutant | ~3.3 s-1 | rNav1.4 | HEK293 cells | Faster dissociation with alanine substitution. | [3] |

| Y1586A mutant | ~20.8 s-1 | rNav1.4 | HEK293 cells | Dramatically increased dissociation rate, leading to lower affinity. | [3] |

Signaling Pathways and Logical Relationships

The interaction of this compound with voltage-gated sodium channels can be visualized as a cascade of events leading to persistent neuronal firing.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Grayanotoxin Analysis

This protocol is designed to measure the effects of this compound on the gating properties of voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

A. Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the desired Nav channel isoform (e.g., Nav1.4) on glass coverslips.

-

Use a low-resistance patch pipette (2-4 MΩ) filled with an appropriate internal solution.

B. Recording Solutions:

-

Internal Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES (pH 7.4 with CsOH).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

C. Voltage-Clamp Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

To assess the effect on activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).

-

To assess the effect on steady-state inactivation, apply a series of prepulses to various potentials (e.g., from -140 mV to -10 mV) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).

-

To measure the effect of this compound, perfuse the external solution containing the desired concentration of the toxin onto the cell. Due to its lipophilic nature, intracellular application via the patch pipette may also be considered.

-

Repeat the voltage protocols during and after toxin application to determine the changes in channel gating.

D. Data Analysis:

-

Measure the peak inward current at each voltage step to construct current-voltage (I-V) and conductance-voltage (G-V) relationships for activation.

-

Plot the normalized peak current during the test pulse against the prepulse potential to determine the steady-state inactivation curve.

-

Fit the activation and inactivation curves with a Boltzmann function to determine the half-activation (V1/2,act) and half-inactivation (V1/2,inact) potentials and slope factors.

-

Measure the sustained or persistent sodium current at the end of a long depolarizing pulse to quantify the removal of fast inactivation.

Site-Directed Mutagenesis to Identify Key Binding Residues

This protocol outlines the general steps to identify amino acid residues in the Nav channel that are critical for this compound binding, based on studies of other grayanotoxins.

A. Mutagenesis:

-

Obtain a plasmid containing the cDNA of the Nav channel α-subunit of interest (e.g., rNav1.4).

-

Use a commercially available site-directed mutagenesis kit (e.g., QuikChange Site-Directed Mutagenesis Kit) to introduce point mutations at target residues.

-

Target residues are typically those in the S6 segments of the four domains that are predicted to face the inner pore. Based on grayanotoxin I studies, key residues to investigate in Nav1.4 include Phe-1579 and Tyr-1586 in domain IV[3].

-

Design primers containing the desired nucleotide changes to substitute the target amino acid with another, such as alanine (for alanine-scanning mutagenesis).

-

Perform PCR using the mutagenic primers and the wild-type plasmid as a template.

-

Digest the parental, non-mutated DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transform competent E. coli with the mutated plasmid and select for colonies.

-

Isolate the plasmid DNA from the selected colonies and verify the mutation by DNA sequencing.

B. Functional Expression and Analysis:

-

Transfect HEK293 cells with the wild-type or mutant Nav channel cDNA.

-

Perform whole-cell patch-clamp electrophysiology as described in the previous protocol.

-

Compare the effects of this compound on the wild-type and mutant channels. A significant reduction or loss of effect in a mutant channel indicates that the mutated residue is critical for binding or the subsequent conformational change.

Conclusion

This compound is a potent modulator of voltage-gated sodium channels, acting through neurotoxin receptor site 2 to induce persistent channel activation. This is achieved by the removal of fast inactivation and a hyperpolarizing shift in the voltage dependence of activation. While specific quantitative data for this compound remains an area for further investigation, the wealth of information on related grayanotoxins provides a solid framework for understanding its mechanism of action. The experimental protocols detailed in this guide offer a systematic approach for researchers to further elucidate the precise molecular interactions of this compound and other site 2 toxins with voltage-gated sodium channels, paving the way for potential therapeutic applications and a deeper understanding of neuronal excitability.

References

- 1. Sodium Channels [sigmaaldrich.com]

- 2. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 3. Distinct sites regulating grayanotoxin binding and unbinding to D4S6 of Na(v)1.4 sodium channel as revealed by improved estimation of toxin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels [frontiersin.org]

- 5. State-dependent action of grayanotoxin I on Na+ channels in frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Toxicity Screening of Rhodojaponin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines a comprehensive framework for the preliminary in vitro toxicity screening of Rhodojaponin II. Due to a lack of publicly available quantitative data from direct in vitro toxicity studies on this compound at the time of this writing, this document focuses on established experimental protocols and data presentation formats that are standard in the field. The data presented in the tables are illustrative examples and should not be considered experimental results for this compound.

Introduction

This compound is a grayanane diterpenoid isolated from the flowers and leaves of Rhododendron molle.[1][2] This class of compounds is known for its biological activities, which also raises questions about its potential toxicity. A thorough in vitro toxicity screening is a critical first step in the preclinical safety assessment of any novel compound intended for therapeutic development. This guide provides a detailed overview of the essential in vitro assays to evaluate the cytotoxicity, apoptotic effects, and potential mechanisms of action of this compound.

Chemical Structure of this compound [3]

This document details the experimental protocols for key assays, including cell viability, apoptosis detection, and signaling pathway analysis, and provides templates for data presentation and visualization to aid researchers in designing and executing a robust preliminary toxicity screening of this compound.

Data Presentation: Summarized Quantitative Data

The following tables are templates for organizing and presenting the quantitative data obtained from the in vitro toxicity assays.

Table 1: Cell Viability Inhibition by this compound (Illustrative Data)

| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Maximum Inhibition (%) |

| MCF-7 (Breast Cancer) | MTT | 48 | Hypothetical 15.2 | Hypothetical 88.5 |

| LDH | 48 | Hypothetical 22.8 | Hypothetical 75.3 | |

| A549 (Lung Cancer) | MTT | 48 | Hypothetical 31.7 | Hypothetical 81.2 |

| LDH | 48 | Hypothetical 45.1 | Hypothetical 68.9 | |

| HepG2 (Liver Cancer) | MTT | 48 | Hypothetical 12.5 | Hypothetical 93.1 |

| LDH | 48 | Hypothetical 19.9 | Hypothetical 82.4 |

Table 2: Apoptosis Induction by this compound (Illustrative Data)

| Cell Line | Treatment | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |

| MCF-7 | Vehicle Control | 48 | Hypothetical 2.1 | Hypothetical 1.5 | Hypothetical 3.6 |

| This compound (IC₅₀) | 48 | Hypothetical 25.8 | Hypothetical 15.3 | Hypothetical 41.1 | |

| A549 | Vehicle Control | 48 | Hypothetical 3.5 | Hypothetical 2.2 | Hypothetical 5.7 |

| This compound (IC₅₀) | 48 | Hypothetical 20.1 | Hypothetical 12.8 | Hypothetical 32.9 | |

| HepG2 | Vehicle Control | 48 | Hypothetical 1.8 | Hypothetical 1.1 | Hypothetical 2.9 |

| This compound (IC₅₀) | 48 | Hypothetical 30.2 | Hypothetical 18.9 | Hypothetical 49.1 |

Experimental Protocols

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5]

This colorimetric assay measures the metabolic activity of mitochondrial dehydrogenases, which reflects the number of viable cells.[5]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

3.1.2. LDH (Lactate Dehydrogenase) Assay [7]

This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes.[6]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[6]

-

Controls: Include a vehicle control (spontaneous LDH release) and a maximum LDH release control (cells treated with a lysis buffer).[6][7]

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

-

LDH Reaction: Add 50 µL of the LDH assay substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Detection

3.2.1. Annexin V/Propidium Iodide (PI) Staining [8][9]

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by Annexin V.[9][10] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ concentration) for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[9]

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]

-

Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6]

Signaling Pathway Analysis

3.3.1. Western Blotting [11][12]

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within cellular signaling pathways that may be affected by this compound.[11]

-

Cell Treatment and Lysis: Treat cells with this compound for a specified duration. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

-

SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[12]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (and a loading control like β-actin or GAPDH) overnight at 4°C.[12][13]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[11]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of target proteins to the loading control.[11]

Mandatory Visualizations

Experimental Workflows

Hypothetical Signaling Pathway for Investigation

The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis and is a common target of natural product-derived compounds. Investigation into the effect of this compound on this pathway could provide insights into its mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:26116-89-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | C22H34O7 | CID 101306702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.26116-89-2 Chengdu Alfa Biotechnology Co.,Ltd. China (Mainland) [alfabiotechnology.lookchem.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. benchchem.com [benchchem.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. CST | Cell Signaling Technology [cellsignal.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodojaponin II, a complex grayanane diterpenoid, stands as a molecule of significant interest within the scientific community, primarily due to its potent biological activities. First identified as a constituent of Rhododendron species, this natural product belongs to a larger family of toxic diterpenes known as grayanotoxins. Over the decades since its initial discovery, research has unveiled its remarkable analgesic and anti-inflammatory properties, with some related compounds demonstrating potency exceeding that of morphine. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of this compound and its related diterpenoids. It details the experimental protocols for its isolation and analysis, presents its biological activities in a quantitative format, and visually elucidates its known mechanisms of action through detailed signaling pathway and workflow diagrams. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Discovery and History: From "Mad Honey" to Modern Analgesics

The story of this compound is intrinsically linked to the broader history of grayanotoxins, the toxic compounds found in various plants of the Ericaceae family, including Rhododendron, Kalmia, and Leucothoe species.[1] The toxic properties of honey derived from these plants, famously known as "mad honey," have been documented for centuries.[1]

The scientific investigation into these toxic principles began in the early 20th century. In 1912, the German phytochemist Otto Tunmann isolated a substance he named andromedotoxin.[1] Later, from 1934 to 1936, Japanese researchers Shikiro Miyajima and Sankichi Takei isolated grayanotoxins I, II, and III from Leucothoe grayana.[1] The stereostructure of Rhodojaponin I, II, and III, isolated from Rhododendron japonicum, was first described in a seminal 1969 paper by Hikino et al., laying the groundwork for a deeper understanding of this class of compounds.

Subsequent research has led to the isolation and characterization of a vast array of related grayanane diterpenoids from various Rhododendron species, particularly Rhododendron molle.[2][3] These efforts have not only expanded the chemical diversity of this family of natural products but have also uncovered a range of potent biological activities, most notably profound analgesic and anti-inflammatory effects.[4][5] This has shifted the perception of these molecules from mere toxins to potential leads for the development of novel, non-opioid analgesics.[6]

Chemical Structure and Properties

This compound is a grayanane-type diterpenoid characterized by a complex, polycyclic 5/7/6/5 ring system.[6] Its chemical formula is C22H34O7, and it has a molecular weight of 410.5 g/mol .[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0¹’¹¹.0⁴’⁹.0⁶’⁸]heptadecan-3-yl] acetate | [7] |

| CAS Number | 26116-89-2 | [8] |

| Molecular Formula | C22H34O7 | [7] |

| Molecular Weight | 410.5 g/mol | [7] |

The structural elucidation of this compound and its congeners has been accomplished through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).[3][9]

Experimental Protocols

Isolation of Grayanane Diterpenoids from Rhododendron molle

The following is a generalized protocol for the extraction and isolation of grayanane diterpenoids, including this compound, from the flowers of Rhododendron molle. This procedure is based on methodologies described in the literature and may require optimization depending on the specific plant material and target compounds.[10]

Detailed Steps:

-

Extraction: The air-dried and powdered flowers of Rhododendron molle are extracted three times with 95% ethanol (B145695) at room temperature.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Silica Gel Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and acetone (B3395972) to yield several fractions.

-

Sephadex LH-20 Chromatography: Fractions containing the compounds of interest are further purified by column chromatography on Sephadex LH-20, eluting with a mixture of chloroform (B151607) and methanol (B129727) (1:1).

-

Preparative HPLC: Final purification is achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water gradient to afford the pure diterpenoids.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The following protocol for the quantification of this compound and III in rat plasma is based on a validated UPLC-MS/MS method.[11][12]

Chromatographic Conditions:

-

Column: UPLC HSS T3 (2.1 mm × 50 mm, 1.8 μm)[11]

-

Column Temperature: 40°C[11]

-

Mobile Phase: Acetonitrile (B52724) and 0.1% formic acid in water (gradient elution)[11]

-

Flow Rate: 0.4 mL/min[11]

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[12]

-

Capillary Voltage: 2.2 kV[11]

-

Source Temperature: 150°C[11]

-

Desolvation Temperature: 400°C[11]

-

Desolvation Gas Flow: 800 L/h (Nitrogen)[11]

-

Cone Gas Flow: 50 L/h (Nitrogen)[11]

MRM Transitions:

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.[12]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[12]

-

Inject 2 µL of the supernatant into the UPLC-MS/MS system.

Biological Activities and Mechanism of Action

This compound and its related diterpenoids exhibit a range of potent biological activities, with their analgesic and anti-inflammatory effects being the most extensively studied.

Analgesic Activity

Numerous studies have demonstrated the significant pain-relieving properties of grayanane diterpenoids. Several of these compounds have shown analgesic effects more potent than morphine in various animal models of pain.[4]

Table 2: Analgesic Activity of Selected Grayanane Diterpenoids

| Compound | Animal Model | Dose | Inhibition Rate (%) | Reference |

| Rhodomollein X | Acetic acid-induced writhing (mouse) | 0.04 mg/kg | 61.7 | [4] |

| Rhodojaponin VI | Acetic acid-induced writhing (mouse) | 0.04 mg/kg | 85.8 | [4] |

| Rhodojaponin VII | Acetic acid-induced writhing (mouse) | 0.04 mg/kg | 64.6 | [4] |

| Rhodomollein X | Acetic acid-induced writhing (mouse) | 0.2 mg/kg | 94.1 | [4] |

| Rhodojaponin VI | Acetic acid-induced writhing (mouse) | 0.2 mg/kg | 97.7 | [4] |

| Morphine | Acetic acid-induced writhing (mouse) | 0.2 mg/kg | ~50 (comparative) | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of grayanane diterpenoids are well-documented. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Table 3: Anti-inflammatory Activity of Selected Grayanane Diterpenoids